molecular formula C26H22FN5O2 B285080 N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285080
M. Wt: 455.5 g/mol
InChI Key: UCTBRTWMXXOHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as FM2, is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. It has shown promising results in scientific research for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to inhibit the activity of protein kinases, which play a critical role in cell proliferation and survival. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has not been extensively studied in vivo, which limits its potential use in preclinical studies.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to further investigate its therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify the specific signaling pathways that it modulates. In addition, future studies could focus on improving the solubility of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in aqueous solutions and optimizing its pharmacokinetic properties for in vivo studies. Overall, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be synthesized by a multistep process involving the reaction of 2-phenyl-4,5-dihydro-1H-imidazole with 4-fluoroaniline to form the intermediate compound. The intermediate is then reacted with 3-methoxybenzaldehyde, followed by cyclization with cyanogen bromide to form the final product.

Scientific Research Applications

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C26H22FN5O2

Molecular Weight

455.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22FN5O2/c1-16-22(25(33)29-20-13-11-19(27)12-14-20)23(18-9-6-10-21(15-18)34-2)32-26(28-16)30-24(31-32)17-7-4-3-5-8-17/h3-15,23H,1-2H3,(H,29,33)(H,28,30,31)

InChI Key

UCTBRTWMXXOHHL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)F

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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